1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone
Description
Structure
3D Structure
Properties
CAS No. |
170473-68-4 |
|---|---|
Molecular Formula |
C18H18O8 |
Molecular Weight |
362.3 g/mol |
IUPAC Name |
1-hydroxy-2,3,4,5,7-pentamethoxyxanthen-9-one |
InChI |
InChI=1S/C18H18O8/c1-21-8-6-9-12(19)11-13(20)16(23-3)18(25-5)17(24-4)15(11)26-14(9)10(7-8)22-2/h6-7,20H,1-5H3 |
InChI Key |
FTXXGSXQJODVOX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C(=C1)OC)OC3=C(C(=C(C(=C3C2=O)O)OC)OC)OC |
Origin of Product |
United States |
Occurrence, Isolation, and Distribution in Biological Systems
Natural Sources of 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone
This specific polymethoxylated xanthone (B1684191) has been identified and isolated from several distinct plant species across different families, indicating a notable pattern of distribution.
Phytochemical investigations have successfully isolated this compound from the following plant sources:
The aerial parts of Halenia corniculata, a plant belonging to the Gentianaceae family, have been confirmed as a natural source of this compound. nih.govnih.gov Isolation of this compound is typically achieved through extraction and chromatographic techniques. Studies have reported its isolation alongside a variety of other xanthones, flavonoids, and secoiridoids from this plant. nih.gov The process involves purifying extracts from the plant material using methods such as silica (B1680970) gel column chromatography, Sephadex LH-20, and high-performance liquid chromatography (HPLC) to yield the pure compound. nih.gov Its structure is then confirmed using spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). nih.gov
This compound has been identified in the genus Centaurium, another member of the Gentianaceae family. Research focusing on the chemical constituents of Centaurium spicatum has recognized xanthone derivatives as principal bioactive components. researchgate.net Among the various xanthones studied from this species, this compound has been specifically reported. researchgate.net The genus Centaurium is well-known for producing a diverse array of methoxylated xanthones.
This xanthone derivative has also been isolated from Moutabea guianensis, a species from the Polygalaceae family. The identification of this compound in M. guianensis highlights the occurrence of complex xanthones within this plant family, which is a known, significant source of these metabolites.
Table 1: Documented Natural Sources and Plant Parts
| Plant Species | Family | Plant Part Used for Isolation |
| Halenia corniculata | Gentianaceae | Aerial Parts |
| Centaurium spicatum | Gentianaceae | Not Specified |
| Moutabea guianensis | Polygalaceae | Not Specified |
Xanthones are considered significant chemotaxonomic markers, meaning their presence can help classify and show relationships between plant species. While flavonoids are widespread in the plant kingdom, the occurrence of xanthones is restricted to a smaller, specific group of plant families. researchgate.net The Gentianaceae and Polygalaceae families are two of the most prominent sources of xanthones. researchgate.net
The presence of this compound in both Halenia and Centaurium underscores the biosynthetic capacity of the Gentianaceae family to produce highly methoxylated xanthone structures. nih.govresearchgate.net Similarly, its discovery in Moutabea guianensis aligns with the known profile of the Polygalaceae family as a rich reservoir of diverse xanthone compounds. The distribution of such structurally complex xanthones across these distinct families provides valuable data for studies in chemical ecology and plant biochemistry.
Isolation from Plant Genera and Species
Broader Context of Xanthone Occurrence in Diverse Organisms
The natural distribution of xanthones extends beyond just a few families of higher plants. These secondary metabolites are synthesized by a variety of organisms, showcasing their presence across different phylogenetic lines. researchgate.net To date, approximately 2,000 natural xanthones have been identified. researchgate.net
The primary sources of xanthones are:
Higher Plants : They are the most significant source, accounting for nearly 80% of all known natural xanthones. researchgate.netzhiwutong.com Besides Gentianaceae and Polygalaceae, other important families include Clusiaceae (Guttiferae), Moraceae, and Hypericaceae. nih.gov
Fungi : Non-lichenized fungi represent about 15% of natural xanthone sources. zhiwutong.com
Lichens : These symbiotic organisms, a composite of fungi and algae or cyanobacteria, produce the remaining 5% of known xanthones. researchgate.netzhiwutong.com
The biosynthetic pathways for xanthones differ between these organisms. In plants, xanthone biosynthesis involves the shikimate and acetate (B1210297) pathways. zhiwutong.com In contrast, the xanthone core in fungi and lichens is derived entirely from the polyketide pathway. zhiwutong.com This fundamental difference in origin, despite resulting in the same core chemical scaffold, is a subject of significant scientific interest.
Table 2: Distribution of Natural Xanthones by Organism Type
| Organism Type | Approximate Percentage of Known Natural Xanthones | Key Families/Genera |
| Higher Plants | ~80% | Gentianaceae, Polygalaceae, Clusiaceae, Moraceae |
| Fungi | ~15% | Aspergillus, Penicillium, Phomopsis |
| Lichens | ~5% | Various species |
Biosynthesis and Biogenetic Pathways
General Xanthone (B1684191) Biosynthetic Pathways
The biosynthesis of the xanthone core is a convergent process, with different organisms utilizing distinct initial steps that eventually lead to a common intermediate. The key distinction lies in the origin of the two aromatic rings that form the xanthone structure.
In higher plants, the biosynthesis of xanthones is a testament to metabolic integration, where the shikimate and acetate (B1210297) pathways converge to provide the necessary building blocks. mdpi.comnih.gov The A-ring of the xanthone structure is derived from the acetate pathway, while the B-ring originates from the shikimate pathway. nih.govfrontiersin.org This dual origin underscores the intricate coordination of cellular metabolism required to produce these complex secondary metabolites. The shikimate pathway operates within plastids, while the acetate pathway's origins are in the endoplasmic reticulum. mdpi.comnih.gov
The shikimate pathway, which is central to the biosynthesis of aromatic compounds in plants, is directly linked to carbohydrate metabolism. mdpi.com Specifically, the precursor compounds for the shikimate pathway, phosphoenolpyruvate (B93156) and erythrose 4-phosphate, are supplied by glycolysis and the pentose (B10789219) phosphate (B84403) pathway (PPP), respectively. frontiersin.orgnih.gov The PPP, in particular, plays a crucial role in producing erythrose 4-phosphate, a precursor for aromatic amino acid biosynthesis, and NADPH, which provides the necessary reducing power for various biosynthetic reactions. nih.gov This connection highlights how primary metabolic processes like glycolysis and the PPP provide the foundational molecules for the synthesis of specialized compounds like xanthones.
Following the initial steps of the shikimate pathway, the biosynthesis of the xanthone core in higher plants can proceed through two distinct routes: one that is dependent on the amino acid L-phenylalanine and one that is independent of it. mdpi.comnih.gov Both of these pathways ultimately converge on the formation of a key benzophenone (B1666685) intermediate. mdpi.comnih.gov
The L-phenylalanine-dependent pathway is prominently utilized by plants in the Hypericaceae family. frontiersin.orgnih.gov In this route, L-phenylalanine, itself a product of the shikimate pathway, is converted through a series of enzymatic steps to produce benzoic acid, a key precursor for the benzophenone intermediate. frontiersin.orgnih.gov
Conversely, the L-phenylalanine-independent pathway is characteristic of the Gentianaceae family. frontiersin.orgnih.gov In this variation, an intermediate of the shikimate pathway is directly converted to 3-hydroxybenzoic acid, bypassing the need for L-phenylalanine. frontiersin.orgresearchgate.net This route represents a more direct utilization of the shikimate pathway for xanthone biosynthesis.
In contrast to the hybrid pathway observed in higher plants, the biosynthesis of the xanthone core in fungi and lichens is derived entirely from the polyketide pathway. nih.govnih.gov This pathway involves the sequential condensation of acetyl-CoA and malonyl-CoA units to form a linear polyketide chain. mdpi.comresearchgate.net This chain then undergoes a series of cyclization and aromatization reactions to form the xanthone nucleus. mdpi.com This singular pathway highlights a key metabolic difference between these microorganisms and higher plants in the production of this class of compounds.
Integration of Shikimate and Acetate Pathways in Higher Plants
Key Intermediates and Enzymatic Steps in Xanthone Core Formation
Regardless of the initial pathway, the biosynthesis of xanthones in higher plants converges on the formation of a crucial intermediate, which then undergoes cyclization to form the characteristic xanthone scaffold.
A pivotal step in the biosynthesis of xanthones in higher plants is the formation of 2,3′,4,6-tetrahydroxybenzophenone. mdpi.comnih.gov This benzophenone derivative serves as the central intermediate that undergoes an intramolecular oxidative coupling reaction to form the xanthone ring system. frontiersin.orgnih.gov The formation of this intermediate is the point of convergence for both the L-phenylalanine-dependent and -independent pathways. mdpi.com
In the L-phenylalanine-dependent pathway, benzoyl-CoA is condensed with three molecules of malonyl-CoA to eventually yield 2,4,6-trihydroxybenzophenone (B1214741). This is then hydroxylated to form 2,3′,4,6-tetrahydroxybenzophenone. researchgate.net In the L-phenylalanine-independent pathway, 3-hydroxybenzoyl-CoA is condensed with three malonyl-CoA units to produce the same central intermediate. frontiersin.orgresearchgate.net The subsequent regioselective oxidative coupling of 2,3′,4,6-tetrahydroxybenzophenone leads to the formation of the core xanthone structures, 1,3,5-trihydroxyxanthone (B1664532) or 1,3,7-trihydroxyxanthone, which are the precursors for a vast array of xanthone derivatives. nih.govnih.gov
Regioselective Oxidative Intramolecular Coupling to 1,3,5-Trihydroxyxanthone (1,3,5-THX) and 1,3,7-Trihydroxyxanthone (1,3,7-THX)
The biosynthesis of the xanthone core originates from the shikimate and acetate pathways. mdpi.comuniroma1.it These pathways converge to produce the central benzophenone intermediate, 2,3′,4,6-tetrahydroxybenzophenone. nih.govnih.govresearchgate.net This intermediate is a critical branching point, as its subsequent cyclization determines the foundational structure of the resulting xanthone.
The formation of the characteristic tricyclic xanthone ring occurs via a regioselective intramolecular oxidative C-O phenol (B47542) coupling reaction. researchgate.netresearchgate.net This reaction can proceed in two distinct ways, leading to two primary xanthone precursors:
1,3,5-Trihydroxyxanthone (1,3,5-THX): Formed when the oxidative coupling occurs at the ortho position relative to the 3'-hydroxyl group of the benzophenone intermediate. mdpi.comfrontiersin.org This cyclization pattern has been observed in species such as Centaurium erythraea. mdpi.comfrontiersin.org
1,3,7-Trihydroxyxanthone (1,3,7-THX): Formed when the coupling occurs at the para position relative to the 3'-hydroxyl group. mdpi.comfrontiersin.org This is the predominant pathway in plants like Hypericum androsaemum and Garcinia mangostana. frontiersin.org
This regioselectivity is species-dependent and is a key factor in determining the subsequent diversity of xanthone structures produced by a particular plant. mdpi.comnih.gov Both 1,3,5-THX and 1,3,7-THX serve as the fundamental scaffolds for the biosynthesis of a vast array of more complex xanthone derivatives through further enzymatic modifications. nih.govnih.govfrontiersin.org
Involved Enzymes (e.g., Polyketide Synthases, Cytochrome P450 Monooxygenases, CYP Oxidases/Xanthone Synthases)
The assembly and modification of the xanthone scaffold are catalyzed by specific classes of enzymes. The initial formation of the benzophenone intermediate is accomplished by a type III polyketide synthase (PKS) known as benzophenone synthase (BPS). mdpi.comnih.gov This enzyme catalyzes the condensation of benzoyl-CoA with three molecules of malonyl-CoA to create the 2,4,6-trihydroxybenzophenone backbone. mdpi.com
The subsequent critical steps of hydroxylation and regioselective cyclization are carried out by cytochrome P450 monooxygenases (CYPs). mdpi.comresearchgate.net These enzymes, often referred to as xanthone synthases, belong to the CYP81AA family and exhibit bifunctional activity. mdpi.comresearchgate.net They first catalyze the 3'-hydroxylation of 2,4,6-trihydroxybenzophenone to yield 2,3′,4,6-tetrahydroxybenzophenone. researchgate.net Immediately following this, the same enzyme directs the intramolecular oxidative coupling to form the xanthone ring. researchgate.net The specific isoform of the CYP enzyme determines the regioselectivity of the cyclization:
CYP81AA1 acts as a 1,3,7-THX synthase. mdpi.comnih.gov
CYP81AA2 acts as a 1,3,5-THX synthase. mdpi.comresearchgate.net
These CYP oxidases are crucial in creating the initial diversity of the xanthone core structures, which are then available for further tailoring reactions. mdpi.com
| Enzyme | Enzyme Class | Function | Substrate(s) | Product(s) | Reference |
|---|---|---|---|---|---|
| Benzophenone Synthase (BPS) | Type III Polyketide Synthase | Catalyzes the formation of the benzophenone scaffold. | Benzoyl-CoA, 3x Malonyl-CoA | 2,4,6-Trihydroxybenzophenone | mdpi.comnih.gov |
| CYP81AA1 (1,3,7-THX synthase) | Cytochrome P450 Monooxygenase | Catalyzes 3'-hydroxylation and subsequent para-selective C-O coupling. | 2,4,6-Trihydroxybenzophenone | 1,3,7-Trihydroxyxanthone | mdpi.comnih.gov |
| CYP81AA2 (1,3,5-THX synthase) | Cytochrome P450 Monooxygenase | Catalyzes 3'-hydroxylation and subsequent ortho-selective C-O coupling. | 2,4,6-Trihydroxybenzophenone | 1,3,5-Trihydroxyxanthone | mdpi.comresearchgate.net |
Proposed Biosynthetic Routes to 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone and Related Polyoxygenated Xanthones
The structural complexity of this compound arises from extensive modifications of a simpler xanthone precursor. The proposed biosynthetic pathways suggest a series of sequential enzymatic reactions that build upon the core trihydroxyxanthone scaffold.
Downstream Modifications from Core Precursors (e.g., from 1,3,5-THX)
Following the formation of the core structures, 1,3,5-THX and 1,3,7-THX, a variety of downstream enzymatic modifications occur, leading to a wide diversity of naturally occurring xanthones. nih.govnih.gov These modifications include hydroxylation, methylation, glycosylation, and prenylation. mdpi.comnih.gov
For highly oxygenated xanthones, the pathway is believed to proceed from one of these core trihydroxyxanthone precursors. For instance, studies on cell cultures of Centaurium erythraea and C. littorale have led to proposed biosynthetic pathways where 1,3,5-THX is the starting point for more complex derivatives. mdpi.com In these proposed routes, 1,3,5-THX undergoes further modifications to produce compounds such as 1-hydroxy-3,5,6,7-tetramethoxyxanthone. mdpi.com This suggests a stepwise process where the initial scaffold is decorated with additional functional groups, progressively increasing its complexity and leading towards heavily substituted molecules like this compound.
Hydroxylation and Methylation Events in Hexaoxygenated Xanthone Synthesis
The synthesis of hexaoxygenated xanthones, which includes the target compound, is characterized by extensive hydroxylation and methylation events. mdpi.comresearchgate.net After the initial formation of a trihydroxyxanthone core like 1,3,5-THX, additional hydroxyl groups are introduced at specific positions on the aromatic rings. This process is typically catalyzed by other specific cytochrome P450 monooxygenases or hydroxylases. nih.govresearchgate.net For example, 1,3,5-THX can be hydroxylated to produce 1,3,5,6-tetrahydroxyxanthone. nih.gov
Synthetic Methodologies and Chemical Derivatization
Total Synthesis Approaches for Polyoxygenated Xanthones
The construction of the xanthone (B1684191) framework is primarily achieved through methods that form the central pyrone ring by cyclizing a benzophenone (B1666685) precursor or by building the structure through acylation reactions.
A prevalent and versatile method for synthesizing the xanthone scaffold is through the cyclization of 2-hydroxybenzophenone (B104022) intermediates. This approach is a cornerstone in the synthesis of a wide array of naturally occurring and novel xanthone derivatives. researchgate.netresearchgate.net The general strategy involves two main steps: the formation of a substituted 2-hydroxy-2'-methoxybenzophenone, followed by a base-catalyzed intramolecular cyclization that eliminates methanol (B129727) to yield the xanthone core. rsc.org
The biosynthesis of xanthones in plants also proceeds via a benzophenone intermediate. nih.govresearchgate.net The pathway involves the formation of 2,3′,4,6-tetrahydroxybenzophenone, which then undergoes regioselective intramolecular oxidative coupling to form the foundational xanthone ring structures. nih.govfrontiersin.org This natural pathway highlights the significance of the benzophenone route in the formation of these compounds. The flexibility of this synthetic route allows for the preparation of highly substituted benzophenones, which in turn leads to correspondingly substituted xanthones, although it may require several protection and deprotection steps. researchgate.net
A variety of polyoxygenated xanthones have been successfully synthesized using this methodology, including di-, tri-, tetra-, and penta-oxygenated derivatives. rsc.org The key is the selective preparation of the benzophenone precursor, which dictates the final substitution pattern of the xanthone product.
Friedel-Crafts acylation is a fundamental electrophilic aromatic substitution reaction frequently employed in the synthesis of xanthones. nih.govorganic-chemistry.org It is often the initial step in the benzophenone route, where a substituted benzoic acid or its derivative (like an acyl chloride) reacts with a phenol (B47542) derivative in the presence of a catalyst. researchgate.netresearchgate.net
This reaction constructs the benzophenone intermediate by creating a carbon-carbon bond between the two aromatic rings. researchgate.net Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid) is a particularly effective medium for promoting this condensation, as it facilitates the formation of an acylium ion from the salicylic (B10762653) acid derivative, which then acylates the phenol partner. researchgate.netnih.gov While powerful, the Friedel-Crafts acylation can present challenges in controlling regioselectivity when the aromatic ring has multiple potential sites for substitution, and it can require harsh reaction conditions. google.com Despite these challenges, it remains a widely used method for preparing the necessary benzophenone precursors for a diverse range of xanthones. rsc.orgresearchgate.net More recent methods have also explored tandem etherification-intramolecular acylation reactions to synthesize xanthones from salicylates and diaryliodonium salts. ccspublishing.org.cn
The cyclization of the benzophenone intermediate to form the xanthone core is fundamentally an oxidative process. In biosynthetic pathways, the conversion of the benzophenone precursor is proposed to occur via a two-stage, one-electron oxidation mechanism. frontiersin.org This regioselective intramolecular oxidative coupling is a crucial step that forms the central oxygen-containing ring of the xanthone. nih.govfrontiersin.org
In synthetic chemistry, various oxidative methods are employed to achieve this transformation. Photocatalytic oxidation represents a modern approach for converting 9H-xanthene precursors into the corresponding xanthones (9H-xanthen-9-ones). nih.govmdpi.com These reactions often utilize visible light and a photocatalyst, with molecular oxygen serving as a green and readily available oxidant. mdpi.com While many effective procedures employ metal-containing catalysts like ruthenium or iron complexes, metal-free conditions are also being explored to enhance the environmental friendliness of the synthesis. nih.govmdpi.com This type of oxidation directly functionalizes the benzylic C-H bond of the xanthene core to form the ketone of the xanthone.
Chemical Modification and Derivatization Strategies
Once the xanthone scaffold is synthesized, its peripheral functional groups can be modified to produce a variety of derivatives. These modifications are crucial for exploring structure-activity relationships.
The hydroxyl groups on the xanthone nucleus are common targets for chemical modification. O-alkylation (the addition of an alkyl group, such as a methyl or geranyl group) and acetylation (the addition of an acetyl group) are two such derivatization strategies. These reactions alter the polarity and steric properties of the molecule. For instance, derivatives of the natural xanthone α-mangostin have been synthesized through O-alkylation to explore their biological activities. researchgate.net The evaluation of these derivatives showed that the modification of the hydroxyl groups had a significant impact on the compound's properties, with all the O-alkylated derivatives showing different activity profiles compared to the parent compound. researchgate.net
| Parent Compound | Modification | Resulting Derivative Class |
|---|---|---|
| α-Mangostin | O-Alkylation | mono- and di-O-alkylated α-mangostin derivatives |
| α-Mangostin | Acetylation | Acetylated α-mangostin derivatives |
Glycosylation, the attachment of a sugar moiety to the xanthone core, is another important derivatization strategy. Xanthone glycosides are found widely in nature, particularly in the Gentianaceae and Polygalaceae plant families. nih.govnih.gov These glycosides can be classified based on the atom that links the sugar to the xanthone: O-glucosides are linked via an oxygen atom, while C-glucosides are linked via a carbon atom. nih.gov
The synthesis of xanthone O-glycosides typically involves the condensation of an appropriate xanthone aglycone (the non-sugar part) with an activated sugar derivative, such as an acetyl-α-D-glycosyl bromide. researchgate.net Several naturally occurring xanthone-1-O-glycosides have been synthesized using this method, which has also served to confirm the structures of isolated natural products. researchgate.net The synthesis of these compounds allows for more detailed study of their properties and potential applications. researchgate.netd-nb.info
| Glycoside Type | Linkage Atom | Common Sugar Moiety | Natural Source Example |
|---|---|---|---|
| O-Glucoside | Oxygen | D-glucose | Gentianaceae family |
| C-Glucoside | Carbon | D-glucose | Polygalaceae family |
Use of Xanthydrol Derivatives in Novel Synthesis
Currently, there is limited specific information available in the scientific literature detailing the direct use of xanthydrol derivatives in the synthesis of 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone or its close analogues. Xanthydrol and its derivatives are primarily recognized for their application in other areas of synthetic chemistry, such as the preparation of various heterocyclic compounds and as derivatizing agents for analytical purposes. The reactivity of the hydroxyl group at the 9-position of the xanthene scaffold allows for a range of chemical transformations. However, their specific application as precursors or intermediates in the construction of highly substituted xanthones like this compound is not well-documented. Further research would be necessary to explore the potential of xanthydrol derivatives in developing novel synthetic pathways to this class of compounds.
Specific Synthetic Routes Leading to this compound Analogues (e.g., from 1,3-Dibenzyloxy-5,6,7,8-tetramethoxyxanthone)
The synthesis of polysubstituted xanthones, such as analogues of this compound, often involves multi-step procedures. A common strategy is the construction of the xanthone core followed by modification of the substituents. One plausible, though not explicitly documented for this specific target, synthetic route could involve the debenzylation of a protected precursor like 1,3-Dibenzyloxy-5,6,7,8-tetramethoxyxanthone to yield a dihydroxy intermediate, which can then be further modified.
The synthesis of such highly substituted xanthones can be conceptually approached through established methods like the Grover, Shah, and Shah reaction, which involves the condensation of a substituted salicylic acid with a polyphenol in the presence of a condensing agent like Eaton's reagent. For instance, the synthesis of 1-hydroxy-3-methylxanthone derivatives has been achieved in a one-step reaction using this methodology. beilstein-archives.org
A general two-step process for preparing polyhydroxyxanthones has been patented, which involves the reaction of a substituted benzoic acid with a trimethoxybenzene derivative, followed by demethylation. google.com This highlights a viable strategy for constructing the core structure with a specific oxygenation pattern.
While a direct synthesis of this compound is not readily found in the literature, a hypothetical route can be proposed based on these established principles. The initial step would be the synthesis of a suitably substituted benzophenone or diaryl ether intermediate, followed by cyclization to form the xanthone scaffold.
A key transformation in synthesizing analogues from precursors like 1,3-Dibenzyloxy-5,6,7,8-tetramethoxyxanthone is the debenzylation step. Catalytic hydrogenation is a common and effective method for removing benzyl (B1604629) protecting groups.
Hypothetical Synthetic Route from a Dibenzyloxy Precursor:
A plausible pathway to a 1,3-dihydroxy-tetramethoxyxanthone, an analogue and potential precursor to the target compound, would involve the debenzylation of 1,3-Dibenzyloxy-5,6,7,8-tetramethoxyxanthone. This transformation is typically achieved through catalytic hydrogenation.
Step 1: Debenzylation. The starting material, 1,3-Dibenzyloxy-5,6,7,8-tetramethoxyxanthone, would be dissolved in a suitable solvent such as ethanol (B145695) or ethyl acetate (B1210297). A palladium on carbon (Pd/C) catalyst is then added. The reaction mixture is subjected to a hydrogen atmosphere, often at elevated pressure, until the reaction is complete, as monitored by techniques like thin-layer chromatography (TLC). This process cleaves the benzyl ethers to yield 1,3-Dihydroxy-5,6,7,8-tetramethoxyxanthone.
Step 2: Selective Methylation. The resulting dihydroxyxanthone could then undergo selective methylation to introduce the final methoxy (B1213986) group at the desired position to achieve the target this compound structure. This selective methylation can be challenging and may require the use of specific protecting groups and methylation reagents to achieve the desired regioselectivity.
This proposed route is based on standard organic synthesis transformations and provides a logical approach to accessing analogues of this compound from a protected precursor.
Advanced Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.
One-dimensional NMR experiments, including proton (¹H) and carbon-13 (¹³C) NMR, are fundamental for assigning the chemical environment of each atom in the structure.
¹H-NMR Spectroscopy: The ¹H-NMR spectrum provides information on the number of different types of protons and their neighboring environments. For 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone, the spectrum, typically recorded in DMSO-d₆, shows distinct signals corresponding to the aromatic protons, the five methoxy (B1213986) groups, and the chelated hydroxyl group. researchgate.net A characteristic downfield singlet appears around δ 12.58 ppm, which is indicative of the C-1 hydroxyl proton forming a strong intramolecular hydrogen bond with the C-9 carbonyl group. researchgate.net The aromatic region displays two doublets at approximately δ 7.15 (J = 2.5 Hz) and δ 7.07 (J = 2.7 Hz), corresponding to the meta-coupled protons at C-6 and C-8, respectively. researchgate.net The five methoxy groups appear as sharp singlets at δ 4.06, 3.99, 3.91, 3.88, and 3.82 ppm. researchgate.net
¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound shows 18 distinct carbon signals, consistent with its molecular formula. Key signals include the carbonyl carbon (C-9) at a very deshielded position of δ 182.2 ppm. The oxygenated aromatic carbons resonate at characteristic chemical shifts, such as C-1 at δ 150.8 ppm and C-7 at δ 166.5 ppm. The five methoxy carbons are observed in the typical range of δ 55-63 ppm.
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound
| Position | ¹³C Chemical Shift (δ ppm) | ¹H Chemical Shift (δ ppm, J in Hz) |
|---|---|---|
| 1 | 150.8 | 12.58 (s, 1H, -OH) |
| 2 | 132.8 | - |
| 3 | 158.8 | - |
| 4 | 136.2 | - |
| 4a | 162.2 | - |
| 5 | 143.9 | - |
| 5a | 155.8 | - |
| 6 | 96.8 | 7.15 (d, J=2.5) |
| 7 | 166.5 | - |
| 8 | 92.2 | 7.07 (d, J=2.7) |
| 8a | 105.2 | - |
| 9 | 182.2 | - |
| 2-OCH₃ | 62.2, 61.8, 61.5, 56.2, 55.8 | 4.06 (s), 3.99 (s), 3.91 (s), 3.88 (s), 3.82 (s) |
| 3-OCH₃ | ||
| 4-OCH₃ | ||
| 5-OCH₃ | ||
| 7-OCH₃ |
Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This homonuclear experiment identifies proton-proton (¹H-¹H) spin-spin couplings. For this compound, a COSY spectrum would confirm the meta-coupling between the aromatic protons H-6 and H-8, showing a cross-peak between their respective signals at δ 7.15 and δ 7.07.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments map direct one-bond correlations between protons and the carbons they are attached to. An HSQC spectrum would show correlations between the proton signal at δ 7.15 and the carbon signal at δ 96.8 (C-6), and between the proton at δ 7.07 and the carbon at δ 92.2 (C-8). It would also link each methoxy proton singlet to its corresponding methoxy carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is vital for establishing long-range (typically 2-3 bond) connectivity between protons and carbons, which helps piece together the entire molecular skeleton. Key HMBC correlations would be expected between the C-1 hydroxyl proton (δ 12.58) and carbons C-1, C-2, and C-8a. The aromatic proton H-6 (δ 7.15) would show correlations to C-5, C-7, and C-8, while H-8 (δ 7.07) would correlate with C-5a, C-6, and C-7. Furthermore, the methoxy protons would show crucial correlations to their points of attachment; for example, the C-7 methoxy protons would show a strong correlation to the C-7 carbon at δ 166.5, confirming its position.
Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and to gain structural information from its fragmentation patterns.
High-resolution mass spectrometry, often using Electrospray Ionization (ESI), provides a highly accurate mass measurement, allowing for the determination of the molecular formula. For this compound, ESI-MS analysis shows a sodium adduct ion [M+Na]⁺ at m/z 385.4. researchgate.net This corresponds to a neutral molecular mass of approximately 362.1, which is consistent with the molecular formula C₁₈H₁₈O₈. A key fragmentation pathway for polymethoxyxanthones involves the characteristic loss of a methyl radical (•CH₃) from one of the methoxy groups, which would result in a prominent [M-15]⁺ fragment ion. Subsequent losses of carbon monoxide (CO) are also common fragmentation patterns for the xanthone (B1684191) core.
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for the analysis of complex mixtures, such as plant extracts, allowing for the identification of individual components like this compound from its parent source, such as plants from the Halenia or Lomatogonium genera. researchgate.netmdpi.com
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy in Structural Analysis
IR and UV-Vis spectroscopy provide important information about the functional groups present and the electronic properties of the molecule.
Infrared (IR) Spectroscopy: The IR spectrum reveals the presence of specific functional groups through their characteristic vibrational frequencies. For this compound, the spectrum would show a strong absorption band for the C=O (carbonyl) group of the xanthone core, typically around 1650-1660 cm⁻¹. mdpi.com A broad absorption band in the region of 3200-3500 cm⁻¹ would indicate the presence of the hydroxyl (-OH) group. mdpi.com Strong bands in the 1600-1450 cm⁻¹ region are characteristic of C=C stretching vibrations within the aromatic rings. mdpi.comresearchgate.net Additionally, distinct C-O stretching bands for the aryl ether linkages of the methoxy groups would be visible in the 1200-1000 cm⁻¹ region. mdpi.com
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides insight into the electronic transitions within the conjugated system of the xanthone nucleus. Polyoxygenated xanthones typically exhibit several intense absorption bands. The UV spectrum for this compound is expected to show characteristic maxima (λₘₐₓ) for the xanthone chromophore, generally appearing in the ranges of 240-260 nm, 280-320 nm, and often a third band at longer wavelengths (350-380 nm), reflecting the extensive π-electron system. researchgate.net
Chromatographic Methods for Isolation and Purity Assessment
Chromatographic techniques are fundamental in the study of natural products, enabling the separation of individual compounds from intricate mixtures. For this compound, both analytical and preparative chromatographic methods are employed to achieve isolation and to verify purity.
High-Performance Liquid Chromatography (HPLC-UV, Preparative HPLC)
High-performance liquid chromatography is a cornerstone technique for both the analytical quantification and the preparative isolation of xanthones from various sources, including plants of the Gentianaceae family. nih.govsemanticscholar.orgresearchgate.net The separation is typically achieved on a reversed-phase column, most commonly a C18 column, which separates compounds based on their hydrophobicity.
For the analysis of polymethoxyxanthones, a mobile phase consisting of a mixture of methanol (B129727) or acetonitrile (B52724) and water is frequently used. nih.gov The addition of a small percentage of an acid, such as formic acid or phosphoric acid, to the mobile phase can improve peak shape and resolution. nih.gov A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often employed to effectively separate a wide range of compounds with varying polarities that may be present in a crude extract. nih.gov
The detection of this compound is typically carried out using a UV-Vis or a photodiode array (PDA) detector. Xanthones exhibit characteristic UV absorbance spectra, and a common wavelength for detection is 254 nm. nih.gov
Preparative HPLC utilizes the same principles as analytical HPLC but is scaled up to handle larger quantities of material for the purpose of purification. nih.gov By injecting a concentrated extract or a partially purified fraction onto a preparative HPLC system, it is possible to collect the eluent corresponding to the peak of this compound, thereby isolating the pure compound. The conditions for preparative HPLC, including the mobile phase composition and gradient, are often developed and optimized at the analytical scale first.
While specific HPLC parameters for this compound are not extensively detailed in publicly available literature, the general methods used for polymethoxyxanthones can be applied and optimized. The table below outlines typical conditions for the HPLC analysis and purification of such compounds.
| Parameter | Analytical HPLC | Preparative HPLC |
| Stationary Phase | Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm) | Reversed-phase C18 (e.g., 20 x 250 mm) |
| Mobile Phase | Acetonitrile/Methanol and Water (with 0.1% formic acid) | Acetonitrile/Methanol and Water (with 0.1% formic acid) |
| Elution | Gradient | Isocratic or Gradient |
| Flow Rate | ~1 mL/min | Higher flow rates, dependent on column diameter |
| Detection | UV-Vis/PDA (e.g., at 254 nm) | UV-Vis |
| Injection Volume | Small (e.g., 10-20 µL) | Large, for loading significant sample amounts |
Thin Layer Chromatography (TLC) Applications
Thin-layer chromatography is a versatile, rapid, and cost-effective technique used for the preliminary analysis of plant extracts, monitoring the progress of chemical reactions, and determining the appropriate solvent systems for column chromatography. rsc.org For polymethoxyxanthones, TLC is typically performed on silica (B1680970) gel plates. rsc.org
The choice of the mobile phase, or solvent system, is crucial for achieving good separation. The polarity of the solvent system is adjusted to optimize the separation of the compounds of interest. For polymethoxylated compounds, which are generally less polar than their hydroxylated counterparts, solvent systems of medium polarity are often effective. A common approach is to use a mixture of a nonpolar solvent, such as hexane (B92381) or chloroform, with a more polar solvent, like ethyl acetate (B1210297) or methanol. researchgate.net
After developing the TLC plate, the separated compounds are visualized. As xanthones often fluoresce, they can be readily observed under UV light (typically at 254 nm or 365 nm). rsc.org The retention factor (Rf value), which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system and can be used for identification purposes. nih.gov
| Solvent System (v/v) | Application Notes |
| Hexane : Ethyl Acetate (various ratios) | A good starting point for separating compounds of low to medium polarity. The ratio can be adjusted to optimize separation. |
| Chloroform : Methanol (various ratios) | Suitable for separating a wide range of compounds with varying polarities. Increasing the methanol content increases the polarity of the mobile phase. |
| Toluene : Ethyl Acetate (various ratios) | Another common system for the separation of flavonoids and xanthones. |
By employing a combination of these chromatographic techniques, researchers can successfully isolate this compound from natural sources and ensure its purity, which is essential for subsequent structural elucidation and biological activity studies.
Structure Activity Relationship Sar Studies of Xanthones
Influence of Hydroxylation and Methoxylation Patterns on Biological Activities
The presence, position, and number of hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups on the xanthone (B1684191) skeleton are fundamental determinants of its biological activity. These oxygenated substituents significantly alter the electronic properties, polarity, and hydrogen-bonding capacity of the molecule, thereby influencing its interaction with biological targets.
The specific location of hydroxyl and methoxy groups on the xanthone rings has a profound impact on activity.
C-1 Position: A hydroxyl group at the C-1 position is a common feature in many bioactive xanthones. Its proximity to the C-9 carbonyl group allows for the formation of an intramolecular hydrogen bond, which influences the molecule's planarity and electronic distribution. This feature is often associated with significant biological activity.
C-3 Position: The C-3 position is another critical site for substitution. Studies on acetylcholinesterase (AChE) inhibitors have shown that attaching various substituent groups at the C-3 hydroxyl position can significantly modulate activity. nih.govresearchgate.net For instance, replacing the hydroxyl group with ether or ester functionalities can enhance inhibitory effects, suggesting that hydrophobic interactions and hydrogen bonding at this position play a vital role. nih.gov
C-6 and C-8 Positions: Substitutions at these positions also contribute to the pharmacological profile. In the context of AChE inhibition, a π–σ interaction formed between a hydroxyl group at C-6 and the Trp84 residue in the enzyme's binding site has been suggested to be important. nih.gov Similarly, a hydroxylated prenyl group at C-8 was found to form a hydrogen bond with the His440 residue of the AChE catalytic site, contributing to potent inhibition. nih.gov The presence of oxygenated substituents at C-8 is a common feature in many polyketide-derived xanthones. mdpi.com
The table below summarizes the influence of substitution patterns on the anti-settlement activity of xanthones against Mytilus galloprovincialis larvae.
| Compound | Substitution Pattern | Key Substituents | Activity (Larval Settlement at 50 µM) |
| Xanthone 1 | 1,3,4-trisubstituted | 3,4-dimethoxy; 1-aminomethyl | High activity |
| Xanthone 2 | 1,3,4,6-tetrasubstituted | 1,3,4,6-tetramethoxy | Similar activity to Xanthone 1 |
| Xanthone 6 | 1,3,4-trisubstituted | 3,4-dimethoxy; 1-hydroxymethyl | Moderate activity |
| Xanthone 7 | 1,3,4,6-tetrasubstituted | 1,3,4,6-tetramethoxy; 1-hydroxymethyl | Reduced activity compared to Xanthone 6 |
| Xanthone 16 | 1,3,4-trisubstituted | 3,4-dimethoxy; 1-(morpholinomethyl) | Very high activity (0% settlement) |
| Xanthone 23 | 1,3,4-trisubstituted | 3,4-dimethoxy; 1-(piperidinomethyl) | High activity (20% settlement) |
Data sourced from a study on antifouling xanthones, illustrating how substitutions at C-1 and C-6, in combination with a 3,4-dimethoxy pattern, modulate biological activity. mdpi.com
Polyoxygenated xanthones, which contain multiple hydroxyl and/or methoxy groups, often exhibit potent and diverse biological activities. nih.gov The degree of oxygenation can enhance interactions with biological targets and modulate the molecule's pharmacokinetic properties. For example, several polyoxygenated xanthones isolated from Garcinia cowa have demonstrated significant neuroprotective effects against glutamate-induced cell death. nih.govbohrium.com These compounds typically feature a 1,3,7-trioxygenated or 1,3,6,7-tetraoxygenated xanthone nucleus. nih.gov The increased number of oxygenated groups can lead to stronger binding with enzyme active sites through multiple hydrogen bonds and other polar interactions. However, excessive hydroxylation can also decrease membrane permeability, potentially reducing bioavailability.
Role of Alkyl, Prenyl, and Glycosyl Substituents on Xanthone Activity
Beyond simple oxygenation, the addition of larger, more complex substituents like alkyl, prenyl, or glycosyl groups introduces new physicochemical properties that significantly alter the pharmacological profile of the xanthone core.
The introduction of hydrophobic (lipophilic) substituents, particularly prenyl groups, is a key strategy in nature for enhancing the biological efficacy of xanthones. researchgate.net
Prenylation: Prenylated xanthones represent the largest class of natural xanthone derivatives. nih.gov The addition of a prenyl (a five-carbon isoprenoid) or geranyl (a ten-carbon isoprenoid) chain dramatically increases the molecule's lipophilicity. nih.govfrontiersin.org This increased hydrophobicity is often correlated with enhanced activity, particularly in anticancer and antibacterial assays. nih.govresearchgate.net The lipophilic nature of the prenyl group is thought to facilitate the molecule's passage through cell membranes, increasing its intracellular concentration. researchgate.netnih.gov Furthermore, the prenyl moiety itself can interact with hydrophobic pockets in target proteins, improving binding affinity and potency. nih.gov For instance, the introduction of a prenyl group to 1-hydroxyxanthone (B191526) was shown to dramatically increase its anticancer activity against the MCF-7 cell line. nih.gov
Glycosylation: In contrast to prenylation, glycosylation (the attachment of a sugar moiety) generally increases the hydrophilicity of the xanthone. This modification often reduces the ability of the compound to cross cell membranes, which can lead to decreased activity in many cell-based assays. nih.gov The bulky nature of the glycosyl group can also create steric hindrance, preventing the xanthone from fitting into the active site of a target enzyme. nih.gov
The shape and size of an alkyl or isoprenoid substituent also play a crucial role in determining biological activity.
Linear Chains: Studies on AChE inhibitors have explored the effect of linear alkyl chain length at the C-3 position. It was observed that a four-carbon chain provided a favorable level of activity, while further elongation of the chain resulted in a significant drop in potency. nih.gov This suggests that an optimal chain length exists for fitting into the specific hydrophobic channel or pocket of the target enzyme.
Branched Chains: Branched substituents like prenyl and geranyl groups are common in highly active natural xanthones. frontiersin.orgnih.gov The branching can provide a more rigid and defined three-dimensional structure that may lead to more specific and higher-affinity interactions with a biological target compared to a more flexible linear chain. The introduction of unsaturation within these chains, as seen in pyranoxanthones, can further rigidify the structure, though this does not always lead to improved activity. nih.gov Subtle changes between a prenyl or a geranyl group can significantly affect inhibitory potency and even the mechanism of inhibition (e.g., competitive vs. non-competitive). frontiersin.org
Computational Approaches in SAR Elucidation
Computational chemistry has become an indispensable tool for understanding and predicting the SAR of xanthones, accelerating the drug discovery process by reducing time and cost. nih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. mdpi.comnih.gov For xanthones, 2D-QSAR and 3D-QSAR methods have been successfully applied. 3D-QSAR techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide detailed insights by creating 3D contour maps that visualize where steric, electrostatic, and hydrophobic fields positively or negatively influence activity. nih.govresearchgate.net These models have proven reliable in predicting the activity of new xanthone derivatives. nih.gov
Molecular Docking and Dynamics: Molecular docking simulates the interaction between a small molecule (ligand), such as a xanthone, and the binding site of a target protein. mdpi.com This technique helps to predict the preferred binding orientation and affinity, and to identify key interactions like hydrogen bonds and hydrophobic contacts that stabilize the complex. nih.gov Molecular dynamics (MD) simulations can then be used to study the stability of the ligand-protein complex over time. mdpi.com These computational tools have been widely used to explore xanthones as potential inhibitors of targets like xanthine (B1682287) oxidase, DNA topoisomerase IIα, and aldose reductase. nih.govmdpi.comnih.gov
The table below presents statistical data from a 3D-QSAR study on xanthone-based xanthine oxidase inhibitors, demonstrating the predictive power of these computational models.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |
| CoMFA | 0.613 | 0.997 | Steric, Electrostatic |
| CoMSIA | 0.608 | 0.997 | Steric, Electrostatic, Hydrophobic |
q² and r² values close to 1.0 indicate a model with high predictive ability and good statistical correlation, respectively. nih.govresearchgate.net
By integrating these computational approaches with experimental data, researchers can effectively guide the design and synthesis of novel xanthone derivatives with optimized pharmacological profiles for specific therapeutic applications.
Quantitative Structure-Activity Relationship (QSAR) Modeling (e.g., CoMFA, CoMSIA)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. These models use molecular descriptors, which are numerical representations of chemical and physical properties, to predict the activity of new or untested compounds.
Several QSAR studies have been conducted on xanthone derivatives to elucidate the structural requirements for various biological activities, including anticancer, antimicrobial, and enzyme inhibitory effects. nih.gov For instance, a QSAR model developed for a series of xanthone derivatives targeting the HeLa cell line identified five key molecular descriptors that significantly correlate with anticancer activity: dielectric energy, hydroxyl group count, the logarithm of the partition coefficient (LogP), a shape index, and the solvent-accessible surface area. nih.gov The resulting regression model demonstrated a high degree of accuracy in predicting the anticancer activities of newly designed xanthone derivatives. nih.gov
Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are 3D-QSAR techniques that provide a deeper understanding of the steric, electrostatic, hydrophobic, and hydrogen-bonding interactions between a ligand and its target receptor. researchgate.net These methods generate 3D contour maps that visualize the regions where modifications to the molecular structure are likely to enhance or diminish biological activity.
A 3D-QSAR study on xanthone derivatives as xanthine oxidase inhibitors developed robust CoMFA and CoMSIA models. The CoMFA model yielded a high cross-validated correlation coefficient (q²) of 0.613 and a non-cross-validated correlation coefficient (r²) of 0.997. The CoMSIA model, which incorporated steric, electrostatic, and hydrophobic fields, showed a q² of 0.608 and an r² of 0.997. The contour maps generated from these models provided valuable insights into the structural features required for potent xanthine oxidase inhibition.
Below is an interactive data table summarizing the statistical parameters of a representative 3D-QSAR study on xanthone derivatives.
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Field Contributions |
| CoMFA | 0.691 | 0.998 | Steric, Electrostatic |
| CoMSIA | 0.600 | 0.988 | Steric, Electrostatic, Hydrophobic, H-bond Acceptor |
This table is based on data from a study on xanthone derivatives against the oral human epidermoid carcinoma (KB) cancer cell line. researchgate.net
Molecular Docking for Ligand-Target Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. researchgate.net This technique is instrumental in elucidating the binding mode and interactions at the molecular level, thereby guiding the design of more effective drugs.
Molecular docking studies on xanthone derivatives have been performed to understand their interactions with various biological targets, such as enzymes and proteins involved in cancer and microbial pathogenesis. For example, docking studies of xanthone derivatives into the active site of DNA topoisomerase IIα, a key anticancer target, have revealed the specific binding interactions that contribute to their inhibitory activity. nih.gov
In a study investigating the interactions of chloro-substituted hydroxyxanthone derivatives with protein tyrosine kinase, molecular docking revealed key binding interactions with amino acid residues such as Asp810, Cys809, Ile789, His790, and Leu644. researchgate.net These findings help to explain the observed anticancer activity and provide a basis for the design of more potent inhibitors.
Another study focused on the metabolic interactions of 1-hydroxy-2,3,5-trimethoxy-xanthone, a close analogue of the subject compound, with human cytochrome P450 enzymes. nih.gov Molecular docking was used to confirm the inhibitory modes of this xanthone on various CYP isoforms, providing a molecular basis for its observed herb-drug interaction potential. nih.gov
The following table presents a summary of representative molecular docking studies on xanthone derivatives, highlighting the target protein and key interacting residues.
| Xanthone Derivative | Target Protein | Key Interacting Residues |
| Chloro-substituted hydroxyxanthones | Protein Tyrosine Kinase (1T46) | Asp810, Cys809, Ile789, His790, Leu644 |
| 1-hydroxy-2,3,5-trimethoxy-xanthone | Cytochrome P450 1A2 | Not specified |
| Xanthone derivatives | DNA Topoisomerase IIα | Not specified |
SAR Specific to 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone and its Close Analogues
While specific and comprehensive SAR studies focusing exclusively on this compound are limited in the available scientific literature, valuable insights can be inferred from studies on structurally similar polymethoxylated xanthones. The arrangement and number of hydroxyl and methoxy groups on the xanthone scaffold are known to significantly influence their biological activities.
The presence of a hydroxyl group at the C-1 position is a common feature in many biologically active xanthones. This hydroxyl group can participate in hydrogen bonding with target proteins, which is often a crucial interaction for potent biological activity. The extensive methoxylation at positions 2, 3, 4, 5, and 7 in this compound is expected to significantly impact its lipophilicity and electronic properties, which in turn will affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with biological targets.
Studies on closely related compounds, such as 1-hydroxy-2,3,4,7-tetramethoxyxanthone (B172912) isolated from Swertia Chirayita, provide some clues. researchgate.net The high degree of methoxylation in these compounds generally increases their lipophilicity, which may enhance their ability to cross cell membranes.
Furthermore, research on 1-hydroxy-2,3,5-trimethoxy-xanthone has demonstrated its inhibitory effects on cytochrome P450 enzymes. nih.gov This suggests that the substitution pattern of hydroxyl and methoxy groups in such xanthones plays a critical role in their metabolic stability and potential for drug-drug interactions. The additional methoxy groups in this compound would likely modulate these interactions.
The general SAR for polymethoxyxanthones suggests that:
The hydroxyl group at C-1 is often important for activity.
The number and position of methoxy groups influence lipophilicity and, consequently, bioavailability.
The specific arrangement of methoxy groups can determine the selectivity and potency towards different biological targets.
Further dedicated QSAR and molecular docking studies on this compound and a broader range of its close analogues are necessary to delineate a more precise structure-activity relationship and to fully unlock its therapeutic potential.
Mechanistic Investigations of Biological Activities
Enzymatic Modulatory Effects
The potential for 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone to modulate the activity of various enzymes is an area of scientific interest. However, specific data on its effects are not widely reported.
Inhibition of α-Glucosidase Activity and Carbohydrate Metabolism Pathways
Xanthine (B1682287) Oxidase (XO) Inhibition Mechanisms
Xanthine oxidase is a critical enzyme in purine (B94841) metabolism, and its overactivity can lead to hyperuricemia and gout. The search for novel XO inhibitors is an active area of research. Although polyphenolic compounds are generally known to be effective XO inhibitors, the specific mechanism by which this compound may inhibit this enzyme has not been detailed in available research. researchgate.net Studies on other classes of compounds have identified various inhibition mechanisms, including competitive, non-competitive, and mixed-type inhibition, often involving interactions with the molybdenum center of the enzyme. nih.govmdpi.com
Acetylcholinesterase (AChE) Inhibitory Mechanisms
Inhibitors of acetylcholinesterase are important for the management of Alzheimer's disease by increasing the levels of the neurotransmitter acetylcholine. While xanthone (B1684191) derivatives have been explored as potential AChE inhibitors, specific kinetic and molecular docking studies on this compound are not available. nih.gov Research on other flavonoids has demonstrated that they can inhibit AChE in a dose-dependent manner. mdpi.com
Monoamine Oxidase (MAO) Inhibition Pathways
Monoamine oxidases are enzymes involved in the metabolism of neurotransmitters, and their inhibitors are used in the treatment of depression and neurodegenerative diseases. nih.gov There is a lack of specific studies on the inhibitory effects of this compound on MAO-A and MAO-B.
Topoisomerase II (TOP2) Targeting
Topoisomerase II is a vital enzyme in DNA replication and a target for several anticancer drugs. nih.govoncohemakey.com These drugs can act as either Top2 poisons, which stabilize the enzyme-DNA cleavage complex, or as catalytic inhibitors. nih.gov Information specifically linking this compound to the targeting of Topoisomerase II is not present in the available scientific literature.
Kinase Family Target Networks
Protein kinases are key regulators of cellular signaling pathways and are important targets in cancer therapy. While polymethoxyflavones have been studied for their effects on cancer cells, the specific kinase family target networks for this compound have not been elucidated. nih.govnih.gov
Antioxidant and Redox Homeostasis Regulation
The antioxidant potential of xanthone compounds, including this compound, is a significant area of research. Their ability to counteract oxidative stress is attributed to several mechanisms that involve direct interaction with reactive oxygen species and modulation of cellular antioxidant systems.
Free Radical Scavenging Capabilities
The capacity of a chemical compound to scavenge free radicals is a crucial indicator of its antioxidant activity. For hydroxyxanthones, this capability is primarily linked to the presence and position of hydroxyl (-OH) groups on their aromatic structure. These groups can donate a hydrogen atom to unstable free radicals, thereby neutralizing them and terminating the oxidative chain reaction. nih.govresearchgate.net
A widely used method to determine this activity is the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.govnih.gov In this test, the antioxidant compound reduces the stable DPPH radical, a process that can be observed by a color change from purple to yellow and measured spectrophotometrically. nih.govresearchgate.net The efficiency of this reaction is often expressed as an IC50 value, which represents the concentration of the antioxidant required to scavenge 50% of the DPPH radicals. A lower IC50 value signifies higher antioxidant activity. nih.gov
Studies on various hydroxyxanthones have demonstrated their potent free-radical scavenging abilities. For instance, dihydroxyxanthones have shown strong antioxidant activity in DPPH assays. nih.gov The position of the hydroxyl groups significantly influences the scavenging potential; for example, compounds with an ortho 3,4-dihydroxy structure often exhibit the highest activity. nih.gov The reaction with DPPH can occur through direct hydrogen atom transfer or an electron transfer mechanism from the phenoxide anion. researchgate.net While specific IC50 values for this compound are not extensively documented in the provided literature, the established structure-activity relationships for this class of compounds suggest it possesses significant free radical scavenging capabilities due to its phenolic hydroxyl group. nih.govnih.gov
Table 1: Antioxidant Activity of Selected Hydroxyxanthones This table presents data on related compounds to illustrate the antioxidant potential within the hydroxyxanthone class.
| Compound | Assay | IC50 Value (µM) | Source |
|---|---|---|---|
| Dihydroxyxanthone 3b | DPPH | 349 ± 68 | nih.gov |
| Trihydroxyxanthone 3a | DPPH | > 500 | nih.gov |
Electron-Transfer Potential Determination
The antioxidant mechanism of phenolic compounds like hydroxyxanthones is closely related to their electron-donating ability, or redox potential. Cyclic voltammetry (CV) is an electrochemical technique used to study the redox behavior of compounds and determine their electron-transfer potential. researchgate.net This method measures the current that develops in an electrochemical cell as the voltage is varied. uit.no
For hydroxyxanthones, CV studies reveal that the oxidation of hydroxyl groups, particularly catecholic (ortho-dihydroxy) groups, occurs at lower peak potentials, indicating they are more easily oxidized and are thus potent electron donors. researchgate.net The process is often pH-dependent. The electrochemical oxidation of the phenolic hydroxyl group is typically an irreversible reaction. researchgate.net By determining these oxidation potentials, researchers can quantify the reducing power of a compound and its ability to participate in single-electron transfer reactions, a key mechanism for neutralizing free radicals. researchgate.net The specific electron-transfer potential of this compound can be determined using this method, providing insight into its antioxidant capacity.
Modulation of Oxidative Stress Pathways
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in redox homeostasis. nih.govnih.gov Oxidative stress triggers the activation of transcription factors like Nuclear factor-erythroid 2-related factor 2 (Nrf2), a master regulator of the antioxidant response. nih.gov Nrf2 activation leads to the expression of numerous cytoprotective genes that encode for antioxidant enzymes. nih.gov
Small molecules, including phenolic compounds, can modulate these pathways. nih.gov For example, they can influence the Nrf2-Keap1 pathway, which is central to cellular defense against oxidative stress. nih.gov While direct evidence for this compound modulating NADPH-catalyzed lipid peroxidation is limited in the provided results, related flavonoids and xanthones are known to inhibit lipid peroxidation. This process, a key consequence of oxidative stress, involves the degradation of lipids in cell membranes by reactive oxygen species. The ability of hydroxyxanthones to donate hydrogen atoms can interrupt the propagation of lipid peroxidation chain reactions.
Anti-inflammatory Pathways and Immunomodulation
Chronic inflammation is linked to oxidative stress and is a key factor in many diseases. Xanthone derivatives have been investigated for their ability to modulate inflammatory responses through various mechanisms.
Nitric Oxide (NO) Inhibition in Inflammatory Responses
Nitric oxide (NO) is a signaling molecule that plays a crucial role in inflammation. While it has protective functions at low concentrations, excessive production of NO by inducible nitric oxide synthase (iNOS) during an inflammatory response can be damaging. nih.gov Therefore, inhibiting the overproduction of NO is a key target for anti-inflammatory agents.
Several studies have shown that xanthone derivatives can effectively inhibit NO production in activated macrophages, such as lipopolysaccharide (LPS)-stimulated RAW 264.7 cells. nih.govresearchgate.net For instance, 1,2-dihydroxyxanthone has been shown to inhibit NO production. researchgate.net The mechanism of NO inhibition can occur through direct scavenging of the NO radical or by downregulating the expression of the iNOS enzyme. nih.govnih.gov Research on other xanthones demonstrated a reduction in LPS-induced iNOS expression, leading to decreased NO levels. nih.gov This suggests that this compound likely shares this anti-inflammatory property.
Inhibition of Cell Adhesion Molecule Expression (e.g., Intercellular Adhesion Molecule-1 (ICAM-1))
Intercellular Adhesion Molecule-1 (ICAM-1) is a critical cell surface glycoprotein (B1211001) involved in the inflammatory response by mediating the adhesion and transmigration of leukocytes. The expression of ICAM-1 can be induced by various inflammatory cytokines. While some polyphenolic compounds have been investigated for their potential to modulate ICAM-1 expression, specific studies detailing the inhibitory effects of this compound on ICAM-1 expression are not present in the current body of scientific literature. Therefore, no data on its mechanism of action, dose-dependent effects, or impact on signaling pathways that regulate ICAM-1 is available.
Effects on Cellular Processes
Inhibition of Osteoclast Differentiation in Co-culture Systems
Osteoclasts are multinucleated cells responsible for bone resorption, and their differentiation is a key process in bone metabolism. The differentiation of osteoclasts is a complex process regulated by various signaling molecules. Research into the effects of specific xanthones on this process is an active area of investigation. However, there is no specific research data available that demonstrates or quantifies the inhibitory activity of this compound on osteoclast differentiation in co-culture systems.
Cytochrome P450 (CYP3A4) mRNA Inhibition Activity
Cytochrome P450 3A4 (CYP3A4) is a crucial enzyme primarily found in the liver and intestine, responsible for the metabolism of a wide range of xenobiotics, including many therapeutic drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions. While various natural compounds are known to interact with CYP enzymes, specific studies measuring the inhibitory effect of this compound on CYP3A4 mRNA expression have not been reported. Consequently, data regarding its potential to alter drug metabolism through this mechanism is unavailable.
Vascular Sealing Mechanisms (e.g., Endothelial Barrier Function, Tight Junction Protein Regulation)
The integrity of the vascular endothelium is vital for controlling the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. This endothelial barrier function is maintained by complex structures, including tight junctions. Disruption of this barrier is a hallmark of inflammation and various vascular diseases. There is currently no available scientific evidence from studies investigating the effects of this compound on vascular sealing mechanisms, including its potential to enhance endothelial barrier function or regulate the expression and localization of tight junction proteins.
Research on Derivatives and Analogues Development
Design and Synthesis of Novel Xanthone (B1684191) Analogues
The development of novel analogues from a parent structure like 1-hydroxy-2,3,4,5,7-pentamethoxyxanthone is driven by the goal of creating structurally diverse compounds for biological screening. semanticscholar.org The design process often focuses on modifying key functional groups. The single phenolic hydroxyl group at the C-1 position is a primary site for chemical modification, given its reactivity compared to the five methoxy (B1213986) groups. nih.gov Furthermore, the methoxy groups themselves can be selectively demethylated to yield new hydroxylated derivatives, which can then be further functionalized.
A variety of synthetic strategies have been developed for the modification of the xanthone core. rsc.org These methods allow for the introduction of a wide range of substituents and structural variations.
Common Synthetic Methodologies for Xanthone Derivatization:
Alkylation and Acylation: The C-1 hydroxyl group can be readily converted to ethers or esters to modulate the compound's lipophilicity and hydrogen-bonding capacity. For instance, alkylation with various haloalkanes can introduce linear, branched, or cyclic alkyl chains. nih.gov
Coupling Reactions: Modern cross-coupling reactions, such as Suzuki and Heck reactions, can be employed to attach aryl or vinyl groups to the xanthone scaffold, typically after introducing a halide (e.g., bromine or iodine) at a specific position on the aromatic rings. semanticscholar.orgmdpi.com
Multicomponent Reactions: One-pot multicomponent reactions are gaining attention for their efficiency in generating highly substituted xanthone derivatives in a single step, simplifying the synthetic process. mdpi.com
Cyclization and Condensation Reactions: The fundamental synthesis of the xanthone core often involves the condensation of a substituted salicylic (B10762653) acid with a phenol (B47542) derivative, followed by cyclization. nih.gov Modifying these starting materials is a primary way to produce novel xanthone backbones. Microwave-assisted organic synthesis (MAOS) has been shown to accelerate these reactions and improve yields. mdpi.com
Diversity-Oriented Synthesis: This approach aims to create a wide array of structurally distinct xanthones in a short and divergent manner. semanticscholar.org A modular strategy, for example, might involve creating a polyhalogenated xanthone intermediate that can then undergo various selective coupling reactions at different positions to generate a library of diverse analogues. semanticscholar.orgresearchgate.net
For this compound, a primary synthetic route for creating analogues would involve targeting the C-1 hydroxyl group for etherification or esterification. Another advanced approach would be the selective demethylation of one of the methoxy groups, for example at C-7, to create a dihydroxy-tetramethoxyxanthone, opening up a new site for functionalization.
Strategies for Enhancing Specific Biological Activities through Chemical Modification
Chemical modification of the this compound scaffold is a key strategy to enhance its therapeutic potential. The goal is to improve potency, selectivity, and pharmacokinetic properties by systematically altering its structure and studying the resulting changes in biological activity. nih.gov The anticancer activities of xanthones, for example, are dramatically altered by the ring substituents and their positions. nih.gov
Key modification strategies include:
Modulation of Hydroxyl and Methoxy Groups: The number and position of hydroxyl and methoxy groups significantly influence biological activity. For instance, the presence of a hydroxyl group at the C-1 position has been reported to be critical for anticancer activity in certain cell lines. mdpi.com Converting methoxy groups to hydroxyl groups can increase antioxidant activity and the potential for hydrogen bonding with biological targets, while converting hydroxyls to methoxy or other ether groups can enhance membrane permeability.
Introduction of Prenyl Groups: Prenylation is a common modification in natural xanthones and is known to be important for the biological activity of compounds like γ-mangostin. semanticscholar.org The introduction of prenyl or other lipophilic chains can enhance interactions with cell membranes and hydrophobic pockets of target proteins.
Incorporation of Nitrogen-Containing Moieties: Introducing nitrogen-containing groups, such as amino, amido, or heterocyclic moieties (e.g., pyrazole, triazole), can significantly alter a compound's properties. nih.gov These groups can form salt bridges, act as hydrogen bond donors or acceptors, and improve aqueous solubility, potentially enhancing interactions with biological targets and improving drug-like properties.
Halogenation: The addition of halogen atoms (F, Cl, Br, I) to the aromatic rings can modulate electronic properties, lipophilicity, and metabolic stability. Halogens can also participate in halogen bonding, a specific type of non-covalent interaction with biological targets.
Glycosylation: Attaching sugar moieties (glycosylation) can improve the solubility and pharmacokinetic profile of a compound. researchgate.net Xanthone glycosides are a significant class of derivatives found in nature. researchgate.net
The following table summarizes potential modifications to the this compound scaffold and their intended effects.
| Modification Strategy | Target Position(s) | Rationale / Potential Effect | Relevant Biological Activity |
| Alkylation/Acylation | C-1 Hydroxyl | Increase lipophilicity; modify interaction with target binding sites. | Anticancer, Anti-inflammatory |
| Prenylation | C-1 (via O-alkylation) or aromatic ring (after demethylation) | Enhance membrane permeability and hydrophobic interactions. | Anticancer, Antimicrobial |
| Selective Demethylation | C-5, C-7 | Introduce new hydroxyl groups for further functionalization or hydrogen bonding. | Antioxidant, Enzyme Inhibition |
| Amination | Aromatic ring (requires prior functionalization) | Introduce basic centers; improve solubility; form salt bridges with targets. | Anticancer, Antithrombotic nih.gov |
| Halogenation | Aromatic ring | Modulate electronic properties and metabolic stability; enable halogen bonding. | Anticancer |
| Glycosylation | C-1 Hydroxyl | Improve aqueous solubility and pharmacokinetic properties. | Various |
| Heterocycle Addition | C-1 Hydroxyl (via linker) | Introduce diverse functionalities and interaction points with biological targets. | Anti-inflammatory nih.gov |
Structure-Based Drug Design Principles Applied to Xanthones
Structure-based drug design (SBDD) utilizes three-dimensional structural information of biological targets to design molecules that can bind with high affinity and selectivity. This rational approach is increasingly applied to the development of xanthone-based therapeutic agents. nih.gov
The process typically involves:
Target Identification and Validation: Identifying a specific biological target (e.g., an enzyme or receptor) implicated in a disease process. For xanthones, known targets include DNA topoisomerases, protein kinases, and cyclooxygenase (COX) enzymes. nih.govnih.govresearchgate.net
Determining the 3D Structure: The three-dimensional structure of the target is determined using techniques like X-ray crystallography or NMR spectroscopy. If an experimental structure is unavailable, a homology model may be built based on the structure of a related protein.
Computational Docking: Computer algorithms are used to predict how xanthone analogues will bind to the target's active site. nih.gov This "docking" process helps to visualize key interactions (e.g., hydrogen bonds, hydrophobic interactions) and estimate the binding affinity. For example, a docking study was used to identify the putative binding site of active xanthone derivatives with the anticancer target DNA topoisomerase IIα. nih.gov
QSAR (Quantitative Structure-Activity Relationship): QSAR models are statistical models that correlate variations in the chemical structure of compounds with changes in their biological activity. nih.gov For xanthones, a QSAR model might use molecular descriptors like dielectric energy, LogP (lipophilicity), and solvent-accessible surface area to predict anticancer activity. nih.gov Such models provide insights into the structural requirements for activity and guide the design of more potent compounds. researchgate.net
Iterative Design and Synthesis: Based on the insights from docking and QSAR studies, new analogues of this compound can be designed to optimize interactions with the target. These designed compounds are then synthesized and biologically tested. The results are fed back into the design cycle for further refinement. mdpi.com
The planar, tricyclic structure of the xanthone core makes it an ideal scaffold for intercalating into DNA, a mechanism relevant to anticancer activity. semanticscholar.org SBDD can be used to design substituents that enhance this intercalation or that interact with specific amino acid residues in the active sites of enzymes like protein kinases, potentially mimicking the binding of adenosine (B11128) triphosphate (ATP). rsc.org
Exploration of the Xanthone Scaffold as a Privileged Structure in Medicinal Chemistry
The xanthone core is widely regarded as a "privileged structure" in medicinal chemistry. rsc.orgmdpi.com This term, introduced in 1988, describes molecular scaffolds that are capable of binding to multiple, often unrelated, biological targets, making them versatile templates for drug discovery. mdpi.com The chromone (B188151) scaffold, a component of the xanthone structure, is also considered a privileged system. nih.govnih.gov
The privileged status of the xanthone scaffold is supported by several key characteristics:
Broad Biological Activity: Natural and synthetic xanthones exhibit an exceptionally wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antioxidant, and antiviral properties. rsc.orgmdpi.comnih.gov
Structural Rigidity and Planarity: The rigid and largely planar tricyclic system provides a defined three-dimensional shape that can fit into various binding sites, including the active sites of enzymes and the grooves of DNA. rsc.org
Versatile Substitution Patterns: The dibenzo-γ-pyrone framework allows for functionalization at multiple positions (C-1 through C-8). This enables chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize interactions with a specific target. nih.gov
Key Structural Features: The combination of a planar aromatic system, a carbonyl group (a hydrogen bond acceptor), and the frequent presence of phenolic hydroxyl groups (hydrogen bond donors/acceptors) allows xanthones to engage in a variety of interactions with biological macromolecules. rsc.org
The ability of this single molecular framework to serve as a ligand for numerous different receptors or enzymes makes it a highly valuable starting point for developing compound libraries aimed at diverse therapeutic targets. rsc.orgmdpi.com The exploration of derivatives of this compound is thus a strategic effort to capitalize on the inherent potential of this privileged scaffold.
Computational and Theoretical Studies
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics (MD) simulations are pivotal in understanding the three-dimensional structure and conformational flexibility of 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone. These techniques allow for the visualization of the molecule's dynamic behavior over time, which is crucial for comprehending its interactions with biological macromolecules.
A typical MD simulation would involve placing the molecule in a simulated physiological environment (e.g., a water box with ions) and then solving Newton's equations of motion for all atoms in the system. The resulting trajectory provides a detailed picture of the molecule's movements, from bond vibrations to larger-scale conformational changes. Analysis of this trajectory can yield important parameters such as root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. For xanthone (B1684191) derivatives, MD simulations have been instrumental in evaluating the stability of protein-ligand complexes, a critical step in drug discovery. scilit.com
| Simulation Parameter | Typical Value/Condition | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | Describes the potential energy of the system |
| Solvent Model | TIP3P, SPC/E | Explicitly models the aqueous environment |
| Temperature | 300 K | Simulates physiological conditions |
| Pressure | 1 atm | Simulates physiological conditions |
| Simulation Time | 100-200 ns | Allows for sufficient sampling of conformational space |
| Analysis Metrics | RMSD, RMSF, Hydrogen Bonds | To assess stability, flexibility, and interactions |
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are essential for understanding the electronic structure of this compound. These calculations provide detailed information about the distribution of electrons within the molecule, which governs its reactivity and spectroscopic properties.
DFT calculations can be used to determine a wide range of electronic properties, including the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's chemical reactivity and kinetic stability. semanticscholar.org A smaller gap generally implies higher reactivity. For related flavonoid compounds, DFT has been used to study chemical reactivity through the analysis of frontier orbital energies and molecular electrostatic potential (MEP) maps. researchgate.net The MEP map is particularly useful as it visualizes the electrostatic potential on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack.
Furthermore, quantum chemical calculations can predict spectroscopic properties, such as UV-Vis absorption spectra, which can be compared with experimental data to validate the computational model. researchgate.netscispace.com For this compound, these calculations could elucidate how the positions of the hydroxyl and methoxy (B1213986) groups influence the electronic distribution across the xanthone core and, consequently, its chemical behavior.
| Calculated Property | Significance |
| HOMO Energy | Relates to the ability to donate an electron |
| LUMO Energy | Relates to the ability to accept an electron |
| HOMO-LUMO Gap | Indicator of chemical reactivity and stability |
| Molecular Electrostatic Potential (MEP) | Identifies regions for electrophilic and nucleophilic attack |
| Dipole Moment | Measures the overall polarity of the molecule |
In Silico Screening and Virtual Ligand Design
In silico screening, also known as virtual screening, is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein or enzyme. als-journal.com For this compound, virtual screening could be used to identify potential biological targets by docking the molecule into the binding sites of a wide array of proteins. This approach can help to prioritize experimental testing and uncover novel therapeutic applications for the compound. fabad.org.tr
The process of virtual screening typically involves the use of molecular docking programs that predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. als-journal.com The strength of the interaction is often estimated using a scoring function, which provides a rank for the different poses and, by extension, for different ligands.
Virtual ligand design, on the other hand, involves the modification of a known active molecule to improve its binding affinity, selectivity, or pharmacokinetic properties. Starting with the this compound scaffold, computational methods can be used to suggest modifications, such as the addition or removal of functional groups, that could enhance its interaction with a specific biological target. This rational design process can accelerate the development of more potent and specific therapeutic agents.
Prediction of Biological Activity and Target Interactions
Computational methods are increasingly used to predict the biological activities of chemical compounds. nih.gov By analyzing the chemical structure of this compound, it is possible to use quantitative structure-activity relationship (QSAR) models and machine learning algorithms to predict its potential therapeutic effects. nih.gov These models are built on large datasets of compounds with known biological activities and can identify key structural features that are correlated with a particular activity.
Molecular docking studies are a cornerstone for predicting target interactions. By docking this compound into the active sites of known enzymes or receptors, researchers can hypothesize its mechanism of action. For example, docking studies on similar xanthone derivatives have been used to predict their anticancer activity by evaluating their binding affinity to proteins involved in cancer progression. scilit.com The interactions predicted by docking, such as hydrogen bonds and hydrophobic contacts, provide a detailed molecular basis for the compound's potential biological effects.
In addition to predicting therapeutic activities, computational models can also be used to anticipate a compound's absorption, distribution, metabolism, and excretion (ADME) properties. These predictions are crucial in the early stages of drug development to assess the "drug-likeness" of a molecule and to identify potential liabilities that may hinder its clinical development.
Emerging Research Avenues and Future Perspectives
Advanced Omics-Based Studies in Xanthone (B1684191) Research (e.g., Metabolomics, Proteomics)
The application of "omics" technologies—metabolomics and proteomics—offers a powerful, systems-level approach to understanding the role of xanthones in biological systems. These methodologies are crucial for moving beyond the study of a single compound to mapping the intricate network of molecular interactions it influences.
Metabolomics: This field involves the comprehensive analysis of all metabolites within a biological system. For 1-Hydroxy-2,3,4,5,7-pentamethoxyxanthone, metabolomic studies could identify its downstream metabolites in various biological models. This would provide critical insights into its bioavailability, biotransformation, and the pathways it modulates. Untargeted metabolomics could reveal broader metabolic shifts in cells or organisms exposed to the compound, highlighting potential mechanisms of action.
Proteomics: Proteomics focuses on the large-scale study of proteins, their structures, and functions. By analyzing changes in the proteome of cells treated with this compound, researchers could identify specific protein targets. Mass spectrometry-based proteomics can pinpoint proteins whose expression levels or post-translational modifications are altered, thereby uncovering the signaling pathways and cellular processes affected by the compound. nih.gov This approach can help validate predicted targets and discover novel biological activities.
| Omics Field | Application for this compound Research | Expected Outcomes |
|---|---|---|
| Metabolomics | Tracking the metabolic fate and systemic effects of the compound in biological systems. | Identification of key metabolites and perturbed metabolic pathways. |
| Proteomics | Identifying protein binding partners and downstream protein expression changes. | Elucidation of molecular targets and mechanisms of action. |
Exploration of Epigenetic Modulation by Xanthones
Epigenetics refers to modifications to DNA and histone proteins that regulate gene expression without altering the DNA sequence itself. nih.gov Phytochemicals, particularly polyphenolic compounds like xanthones, are gaining attention for their potential to influence these epigenetic mechanisms. nih.gov
Future research could investigate whether this compound can act as an epigenetic modulator. Key areas of inquiry would include its effects on:
DNA Methylation: Determining if the compound can inhibit DNA methyltransferases (DNMTs), enzymes that add methyl groups to DNA, often leading to gene silencing. nih.gov
Histone Modification: Assessing its ability to influence histone acetyltransferases (HATs) or histone deacetylases (HDACs), which control the accessibility of DNA to transcription factors. nih.gov
Revealing such activities would open up new possibilities for understanding the compound's role in gene regulation and its potential long-term effects on cellular function.
Integration of Synthetic Biology Approaches for Xanthone Production and Diversification
The natural sourcing of many xanthones can be inefficient and unsustainable. Synthetic biology offers a transformative solution by engineering microorganisms (like yeast or bacteria) to produce these complex molecules. nih.gov
For this compound, synthetic biology could be leveraged for several purposes:
Sustainable Production: By transferring the biosynthetic genes responsible for xanthone production into a microbial host, it may be possible to create a "cell factory" for scalable and controlled production. nih.gov
Derivative Generation: Synthetic biology tools allow for the modification of biosynthetic pathways to create novel xanthone structures not found in nature. This "diversification" could lead to the generation of analogs of this compound with enhanced or entirely new properties.
Computational tools are increasingly used to design and predict efficient biosynthetic pathways, which can accelerate the engineering process. nih.gov
Interdisciplinary Research Unraveling Complex Biosynthetic Regulation and Engineering Pathways
The complete biosynthesis of complex xanthones, including the specific methylation patterns of this compound, is not fully understood. Elucidating these pathways requires a deeply interdisciplinary approach, combining genomics, enzymology, and metabolic engineering.
The general pathway for xanthone biosynthesis begins with the shikimate pathway and involves key intermediates like benzophenones, which are then cyclized to form the core xanthone structure. nih.gov However, the specific enzymes (e.g., O-methyltransferases) that create the precise methoxy (B1213986) group arrangement in this compound need to be identified and characterized.
Future work in this area will involve:
Gene Discovery: Identifying candidate genes from xanthone-producing plants through genome sequencing and transcriptomics.
Enzyme Characterization: Expressing these genes in heterologous systems (like yeast) to confirm their function and substrate specificity.
Pathway Reconstruction: Assembling the characterized enzymes into a complete biosynthetic pathway in a microbial host. nih.gov
This knowledge is not only fundamental to understanding how nature produces this compound but is also the cornerstone for the synthetic biology applications described above.
| Enzyme Class | Role in Xanthone Biosynthesis | Relevance to this compound |
|---|---|---|
| Benzophenone (B1666685) Synthase (BPS) | Catalyzes the formation of the benzophenone intermediate. | An essential early step in forming the core scaffold. |
| Cytochrome P450 Oxidases (CYPs) | Mediate the oxidative cyclization of benzophenones to form the xanthone ring. nih.gov | Crucial for creating the foundational tricyclic xanthone structure. |
| O-Methyltransferases (OMTs) | Adds methyl groups to hydroxyl moieties on the xanthone ring. | Responsible for creating the five methoxy groups at positions 2, 3, 4, 5, and 7. |
Q & A
Q. What in vitro models are suitable for evaluating the anti-inflammatory activity of this compound?
- Methodology : Use LPS-stimulated RAW 264.7 macrophages to measure NO production (Griess assay) or IL-6/TNF-α secretion (ELISA). Include dexamethasone as a positive control. For mechanistic studies, perform Western blotting for NF-κB or MAPK pathways, as done for 3,6-dihydroxy-1,2,7-trimethoxyxanthone .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
